molecular formula C7H10N4O B1493750 3-(4-amino-1H-pyrazol-1-yl)pyrrolidin-2-one CAS No. 2137575-03-0

3-(4-amino-1H-pyrazol-1-yl)pyrrolidin-2-one

Cat. No.: B1493750
CAS No.: 2137575-03-0
M. Wt: 166.18 g/mol
InChI Key: FQSJFMYIDVUTAJ-UHFFFAOYSA-N
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Description

3-(4-Amino-1H-pyrazol-1-yl)pyrrolidin-2-one is a high-purity chemical compound with the molecular formula C7H10N4O and a molecular weight of 166.18 g/mol . This complex molecule features a pyrrolidin-2-one scaffold linked to a 4-aminopyrazole moiety, a structure of significant interest in pharmaceutical and agrochemical research . The core research value of this compound lies in its status as a versatile building block for the synthesis of more complex molecules. The reactive 4-amino group on the pyrazole ring serves as a key handle for further chemical modification, allowing researchers to create diverse libraries of compounds for screening and development . Pyrazole derivatives are extensively studied due to their wide spectrum of pharmacological activities, which include antimicrobial , anti-inflammatory, anticancer, and antidepressant properties . The presence of the pyrazole nucleus in established drugs such as the anti-inflammatory celecoxib and the antipsychotic CDPPB underscores the therapeutic potential of this chemical class . This product is intended for research applications in drug discovery and development. It is offered as a solid powder and is strictly for laboratory use. This product is labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should refer to the provided Safety Data Sheet (SDS) for safe handling and storage information.

Properties

IUPAC Name

3-(4-aminopyrazol-1-yl)pyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N4O/c8-5-3-10-11(4-5)6-1-2-9-7(6)12/h3-4,6H,1-2,8H2,(H,9,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQSJFMYIDVUTAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=O)C1N2C=C(C=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of the Pyrazole Core

  • The pyrazole ring is typically synthesized via condensation of hydrazine derivatives with 1,3-dicarbonyl compounds or β-ketonitriles. This approach allows the introduction of amino substituents at the 4-position of the pyrazole ring by selecting appropriate hydrazines or subsequent functional group transformations.

  • For example, hydrazine hydrate reacts with β-ketonitriles derived from pyrrolidin-2-one precursors to form 4-amino-substituted pyrazoles in high regioselectivity and yields ranging from 67% to 91%.

Coupling with Pyrrolidin-2-one

  • The pyrazole derivative bearing the amino group is linked to the pyrrolidin-2-one ring typically via nucleophilic substitution reactions. A common method involves reacting halogenated pyrrolidin-2-one derivatives (e.g., 5-bromomethylpyrrolidin-2-one) with the pyrazole under basic conditions such as potassium carbonate or DBU in polar aprotic solvents like DMF or THF at moderate temperatures (60–80°C).

  • This step forms the N-pyrazolyl pyrrolidinone linkage, yielding the target compound with moderate to good efficiency (45–70% yield depending on conditions).

Functional Group Transformations

  • Amino groups on the pyrazole ring can be further derivatized or protected (e.g., Boc protection) to facilitate downstream reactions such as reductive amination or cross-coupling.

  • Oxidation and reduction reactions can modify substituents on the pyrazole ring, enabling the synthesis of derivatives with nitroso, nitro, or dechlorinated groups, which are useful intermediates in medicinal chemistry.

Detailed Reaction Conditions and Optimization

Step Reagents/Conditions Temperature Time Yield Range (%) Notes/Challenges
Pyrazole formation Hydrazine hydrate + β-ketonitrile derivative Room temperature 3–8 hours 67–91 High regioselectivity; sensitive to substituent effects
Coupling with pyrrolidinone 5-bromomethylpyrrolidin-2-one + 3-amino-pyrazole + K₂CO₃ or DBU in DMF/THF 60–80°C 12–24 hours 45–70 Byproduct formation due to pyrazole tautomerism; solvent removal can be challenging
Amino group protection Boc anhydride in trifluoroethanol Room temperature 10 min Quantitative Facilitates further functionalization
Reductive amination Reducing agent (e.g., NaBH₄) Room temperature Variable ~47 (over multiple steps) Stepwise yield; requires column purification
Oxidation/Reduction H₂O₂, KMnO₄ (oxidation); Pd/C hydrogenation, NaBH₄ (reduction) Ambient to reflux Variable Variable Enables synthesis of nitroso/nitro or dechlorinated derivatives

Representative Synthetic Procedure (Two-Step Approach)

Based on the efficient method reported by researchers, the synthesis proceeds as follows:

  • Preparation of 2-(1-R-pyrrolidin-2-ylidene)acetonitriles : Deprotonation of heterocyclic acetonitriles with sodium hydride followed by condensation with 5-methoxy-1-R-3,4-dihydro-2H-pyrrol-1-ium salt in DMF at room temperature yields key intermediates in 67–91% yield.

  • Cyclocondensation with Hydrazine : The intermediates react with hydrazine hydrate under reflux in dioxane for 3–8 hours to form 3-(4-amino-1H-pyrazol-1-yl)pyrrolidin-2-one derivatives, which are isolated by solvent evaporation and purification.

This method is notable for its atom economy, regioselectivity, and adaptability to various heterocyclic substituents.

Structural Validation and Characterization

  • The synthesized compounds are typically characterized by ^1H and ^13C NMR spectroscopy and LC-MS to confirm regioselectivity, purity, and structural integrity.

  • The presence of rotamers in NMR spectra is common due to restricted rotation around the pyrazole-pyrrolidinone linkage, and careful interpretation is necessary.

Summary of Key Research Findings

  • The synthesis of 3-(4-amino-1H-pyrazol-1-yl)pyrrolidin-2-one is effectively achieved via a two-step process involving the preparation of pyrrolidinylidene acetonitriles followed by hydrazine-mediated pyrazole ring formation.

  • Reaction conditions such as solvent choice (DMF, THF), base (K₂CO₃, DBU), temperature (60–80°C), and reaction time (12–24 h) critically influence yield and purity.

  • Amino group protection and subsequent functionalization enable the synthesis of diverse derivatives, expanding the compound's utility in medicinal chemistry.

  • The compound serves as a versatile building block, with potential applications in drug development due to its heterocyclic framework and functional group diversity.

Chemical Reactions Analysis

Types of Reactions

3-(4-amino-1H-pyrazol-1-yl)pyrrolidin-2-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the carbonyl group in the pyrrolidinone ring to a hydroxyl group.

    Substitution: The amino group on the pyrazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include N-oxides, hydroxyl derivatives, and various substituted pyrazole derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

3-(4-amino-1H-pyrazol-1-yl)pyrrolidin-2-one has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: The compound is used in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(4-amino-1H-pyrazol-1-yl)pyrrolidin-2-one involves its interaction with specific molecular targets. The amino group on the pyrazole ring can form hydrogen bonds with biological macromolecules, influencing their activity. The compound may inhibit enzymes or receptors by binding to their active sites, thereby modulating biochemical pathways. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues of Pyrrolidin-2-one Derivatives

The table below highlights key structural and functional differences between 3-(4-amino-1H-pyrazol-1-yl)pyrrolidin-2-one and related compounds:

Compound Name Core Structure Substituents/Functional Groups Biological Activity/Application Key References
3-(4-Amino-1H-pyrazol-1-yl)pyrrolidin-2-one Pyrrolidin-2-one 4-Amino-pyrazole at 3-position Potential kinase inhibition (inferred)
1-[3-(4-Arylpiperazin-1-yl)propyl]pyrrolidin-2-one Pyrrolidin-2-one Arylpiperazine via propyl linker at 1-position Antiarrhythmic (QSAR model: 91% variance)
1-(4-Methoxybenzyl)-3-(4-fluorobenzoyl-piperidinyl)pyrrolidin-2-one (10b) Pyrrolidin-2-one Benzyl, fluorobenzoyl-piperidine at 1- and 3-positions Anti-Alzheimer’s (acetylcholinesterase inhibition)
Parsaclisib [(4R)-4-{3-[(1S)-1-(4-amino-3-methyl-pyrazolo-pyrimidinyl)ethyl]-5-chloro-2-ethoxy-6-fluorophenyl}pyrrolidin-2-one] Pyrrolidin-2-one Complex aryl-pyrazolo-pyrimidine substituent Antineoplastic (PI3K inhibitor)
4-Amino-1-phenylpyrrolidin-2-one Pyrrolidin-2-one Phenyl at 1-position, amino at 4-position Unknown (structural analog)

Key Comparative Analysis

Electronic and Steric Effects
  • In contrast, Parsaclisib leverages a bulky pyrazolo-pyrimidine substituent for selective kinase inhibition, demonstrating how steric bulk and extended π-systems can dictate target specificity .
Pharmacological Activity
  • Antiarrhythmic arylpiperazinyls (e.g., 1-[3-(4-arylpiperazin-1-yl)propyl]pyrrolidin-2-one) rely on the arylpiperazine moiety for modulating ion channels, achieving 91% variance in QSAR models . The target compound’s amino-pyrazole may instead target nucleotide-binding domains.
  • Anti-Alzheimer’s derivatives (e.g., compound 10b) prioritize substituents like fluorobenzoyl-piperidine for acetylcholinesterase binding, whereas the amino-pyrazole’s smaller size could favor penetration into distinct enzymatic pockets .
Physicochemical Properties
  • logP: The target compound’s logP is likely lower than that of 1-(4-methoxybenzyl)-3-(4-fluorobenzoyl-piperidinyl)pyrrolidin-2-one due to reduced aromatic hydrophobicity .

Biological Activity

3-(4-amino-1H-pyrazol-1-yl)pyrrolidin-2-one is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a detailed examination of its biological activity, including pharmacological effects, interaction with biological targets, and relevant case studies.

Structural Overview

The compound features a pyrrolidinone core substituted with a 4-amino-1H-pyrazole moiety. Its molecular formula is represented as C8H11N5OC_8H_{11}N_5O, with a molecular weight of approximately 181.21 g/mol. The presence of both the pyrrolidine and pyrazole rings contributes to its diverse chemical behavior and biological activities, making it a valuable candidate for drug development.

Research indicates that compounds similar to 3-(4-amino-1H-pyrazol-1-yl)pyrrolidin-2-one exhibit various pharmacological effects, including:

  • Anti-inflammatory Activity : Pyrazole derivatives are known to inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammation pathways. Studies have shown that this compound can modulate inflammatory responses by affecting COX activity .
  • Antitumor Activity : Investigations into the cytotoxic effects of 3-(4-amino-1H-pyrazol-1-yl)pyrrolidin-2-one have demonstrated its potential in inhibiting the proliferation of cancer cells. For instance, it has shown promising results against breast cancer cell lines such as MDA-MB-231 and pancreatic ductal adenocarcinoma (PDAC) cells .

Binding Affinity Studies

Binding studies reveal that 3-(4-amino-1H-pyrazol-1-yl)pyrrolidin-2-one interacts with various biological targets, including enzymes and receptors. The binding affinity is assessed through computational methods and experimental assays, indicating its potential effectiveness as a therapeutic agent .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

Compound NameStructural FeaturesUnique Aspects
4-(2-aminoethyl)-5-hydroxy-1H-pyrazoleHydroxy group on the pyrazoleExhibits different biological activity patterns
3-(4-amino-1H-pyrazol-1-yl)propanoic acidPropanoic acid side chainPotentially different pharmacokinetic properties
5-amino-4-methylpyrazoleMethyl substitution on pyrazoleMay show variations in reactivity and solubility

This table highlights the diverse structural features within the pyrazole and pyrrolidine classes while showcasing the unique properties of 3-(4-amino-1H-pyrazol-1-yl)pyrrolidin-2-one that could be advantageous for specific applications in drug discovery .

Case Studies and Research Findings

Several studies have focused on the biological activity of 3-(4-amino-1H-pyrazol-1-yl)pyrrolidin-2-one:

  • Cell Proliferation Inhibition : In vitro studies demonstrated that this compound inhibited cell proliferation in breast cancer cell lines, indicating its potential as an anticancer agent. The mechanisms involved include interference with cell cycle progression and induction of apoptosis .
  • Inflammatory Response Modulation : Research has shown that this compound can significantly reduce the production of pro-inflammatory cytokines in response to lipopolysaccharide (LPS) stimulation, suggesting its utility in treating inflammatory diseases .
  • Enzyme Inhibition Studies : The compound has been evaluated for its inhibitory effects on various enzymes, including xanthine oxidase, which plays a role in uric acid production. Results indicate moderate inhibitory activity, further supporting its potential therapeutic applications .

Q & A

Q. What are the recommended synthetic routes for 3-(4-amino-1H-pyrazol-1-yl)pyrrolidin-2-one?

A common approach involves coupling pyrrolidin-2-one derivatives with functionalized pyrazole precursors. For example, refluxing chloranil in xylene with intermediates under inert conditions (25–30 hours) has been used for analogous heterocyclic systems, followed by purification via recrystallization (methanol) . Building blocks like 1-[2-(4-amino-1H-pyrazol-1-yl)ethyl]pyrrolidin-2-one (CAS: 5349-80-4) can guide functional group compatibility and regioselectivity .

Q. How can the compound’s structure be validated post-synthesis?

Use X-ray crystallography with SHELX programs (e.g., SHELXL for refinement) to resolve molecular geometry and hydrogen-bonding networks . Complementary techniques include NMR (1H/13C) and high-resolution mass spectrometry. PubChem data for structurally similar compounds (e.g., 3-amino-1-(4-fluorophenyl)pyrrolidin-2-one) provide reference spectra for comparative analysis .

Q. What in vitro assays are suitable for preliminary biological evaluation?

Screen against cancer cell lines using MTT assays, referencing protocols for related pyrrolidin-2-one derivatives with antineoplastic activity (e.g., IC50 determination for analogs in WHO-reported studies) . Include controls for cytotoxicity and validate target engagement via enzymatic assays (e.g., kinase inhibition).

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

Employ Design of Experiments (DoE) to test variables like solvent polarity, temperature, and catalyst loading. For example, highlights reflux duration (25–30 hours) and post-reaction NaOH treatment as critical for reducing byproducts . Advanced purification (e.g., column chromatography with gradient elution) may replace recrystallization for complex mixtures.

Q. What strategies address crystallographic challenges (e.g., twinning or weak diffraction)?

Use SHELXD for experimental phasing and SHELXE for density modification, particularly for small-molecule crystals. For twinned data, refine using the TWIN/BASF commands in SHELXL, and validate with R-factors and residual density maps . High-resolution synchrotron data can mitigate issues from weak diffraction.

Q. How do structural modifications influence biological activity?

Conduct structure-activity relationship (SAR) studies by synthesizing analogs (e.g., trifluoromethyl or benzimidazole substitutions). Compare with compounds like 1-(4-isopropylphenyl)-4-(3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one, which show enhanced target affinity due to electron-withdrawing groups . Use molecular docking (e.g., AutoDock Vina) to predict binding modes.

Q. How should contradictory biological data (e.g., variable IC50 values) be analyzed?

Replicate assays under standardized conditions (e.g., cell passage number, serum concentration). Cross-validate using orthogonal methods (e.g., apoptosis assays vs. proliferation inhibition). For discrepancies in SAR, perform computational ADMET profiling to rule out pharmacokinetic confounders .

Methodological Guidance

Q. What analytical techniques resolve regiochemical ambiguity in pyrazole coupling?

Combine 2D NMR (HSQC, HMBC) to assign proton-carbon correlations. For example, the coupling of pyrrolidin-2-one at pyrazole N-1 vs. N-2 positions can be distinguished via NOESY interactions between pyrrolidine protons and pyrazole substituents .

Q. How can reaction mechanisms be probed for key synthetic steps?

Use isotopic labeling (e.g., deuterated solvents) to track proton transfer in intermediates. Kinetic studies (e.g., varying reagent stoichiometry) and DFT calculations (Gaussian 16) can elucidate whether the reaction proceeds via nucleophilic substitution or radical pathways .

Q. What in vivo models are appropriate for preclinical testing?

Prioritize xenograft models (e.g., murine CRC or breast cancer) based on in vitro activity. For CNS-targeted analogs, assess blood-brain barrier penetration via LC-MS quantification in cerebrospinal fluid .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
3-(4-amino-1H-pyrazol-1-yl)pyrrolidin-2-one
Reactant of Route 2
3-(4-amino-1H-pyrazol-1-yl)pyrrolidin-2-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.